Tert-butyl 2-(4-iodophenyl)acetate
Description
Tert-butyl 2-(4-iodophenyl)acetate (CAS: 174579-31-8) is an organoiodine compound with the molecular formula C₁₂H₁₇IO₂ and a molecular weight of 320.17 g/mol . Structurally, it consists of a tert-butyl ester group attached to a phenylacetate backbone substituted with an iodine atom at the para position. This compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and materials science due to the reactivity of the iodine substituent in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
Properties
IUPAC Name |
tert-butyl 2-(4-iodophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKZNKUIZVAEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(4-iodophenyl)acetate can be synthesized through various synthetic routes. One common method involves the esterification of 2-(4-iodophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-iodophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation of the phenyl ring.
Major Products Formed
Substitution: Formation of various substituted phenylacetic acid derivatives.
Reduction: Formation of 2-(4-iodophenyl)ethanol.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Tert-butyl 2-(4-iodophenyl)acetate has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds for drug discovery and development.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-iodophenyl)acetate depends on the specific reactions it undergoes. In the case of Suzuki-Miyaura coupling, the mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Tert-butyl 2-(4-bromophenyl)acetate (CAS: 33155-58-7)
Tert-butyl 2-(4-aminophenyl)acetate (CAS: 174579-31-8)
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol .
- Key Differences: The amino group (-NH₂) enhances solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic iodine substituent. Applications: Intermediate in peptide synthesis and drug candidates targeting neurological disorders .
Tert-butyl 2-(4-formylphenoxy)acetate (CAS: 276884-77-6)
Physicochemical Properties
Notes:
- The iodine substituent increases molecular weight and lipophilicity (higher LogP) compared to bromine or amino derivatives .
- Amino-substituted analogs exhibit higher solubility in polar solvents due to hydrogen-bonding capabilities .
This compound
Tert-butyl 2-(4-bromophenyl)acetate
Tert-butyl 2-(4-aminophenoxy)acetate (CAS: 167843-57-4)
- Route: Nucleophilic substitution of 4-aminophenol with tert-butyl bromoacetate in DCM .
- Yield : ~65–70% .
Key Insight : Iodine derivatives often require inert atmospheres and longer reaction times due to the lower reactivity of aryl iodides compared to bromides .
Biological Activity
Tert-butyl 2-(4-iodophenyl)acetate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
Chemical Overview
- Molecular Formula : C12H15IO2
- Molecular Weight : 318.15 g/mol
- Structure : The compound features a tert-butyl group attached to a 4-iodophenylacetate moiety, which enhances its reactivity and potential for various chemical transformations.
The biological activity of this compound can be attributed to several mechanisms:
- Substitution Reactions : The iodine atom serves as an excellent leaving group, allowing for nucleophilic substitution reactions that can lead to the formation of biologically active derivatives.
- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions, which are crucial for synthesizing complex organic molecules with potential therapeutic effects.
- Antimicrobial and Anticancer Properties : Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities, likely due to their ability to interact with cellular targets involved in disease processes.
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy. It has been found to selectively inhibit specific oncogenic pathways, particularly those involving protein tyrosine phosphatases like SHP2, which are often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells .
Case Studies
- Targeted Degradation of SHP2 :
-
Antimicrobial Efficacy :
- In a comparative study, this compound was tested against several pathogens, showing a significant reduction in bacterial growth compared to control groups. The compound's mechanism involved disrupting the bacterial cell wall integrity.
Comparison of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
